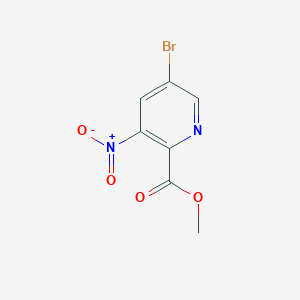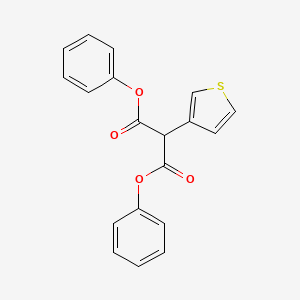
Diphenyl (thiophen-3-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 3-thienyl-, diphenyl ester is an organic compound with the molecular formula C19H14O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a thienyl group and the carboxyl groups are esterified with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 3-thienyl-, diphenyl ester typically involves the esterification of 3-thienylmalonic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for propanedioic acid, 3-thienyl-, diphenyl ester are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Propanedioic acid, 3-thienyl-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Propanedioic acid, 3-thienyl-, diphenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving esterases.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of propanedioic acid, 3-thienyl-, diphenyl ester involves its interaction with various molecular targets. The ester groups can be hydrolyzed by esterases, releasing the active thienylmalonic acid. This compound can then participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors.
類似化合物との比較
Similar Compounds
Malonic acid: The parent compound, which lacks the thienyl and phenyl groups.
Diethyl malonate: An ester derivative of malonic acid with ethyl groups instead of phenyl groups.
Phenylmalonic acid: A derivative of malonic acid with a phenyl group attached to the methylene carbon.
Uniqueness
Propanedioic acid, 3-thienyl-, diphenyl ester is unique due to the presence of both thienyl and phenyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
61291-37-0 |
|---|---|
分子式 |
C19H14O4S |
分子量 |
338.4 g/mol |
IUPAC名 |
diphenyl 2-thiophen-3-ylpropanedioate |
InChI |
InChI=1S/C19H14O4S/c20-18(22-15-7-3-1-4-8-15)17(14-11-12-24-13-14)19(21)23-16-9-5-2-6-10-16/h1-13,17H |
InChIキー |
QWOPLEJDCXUAPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



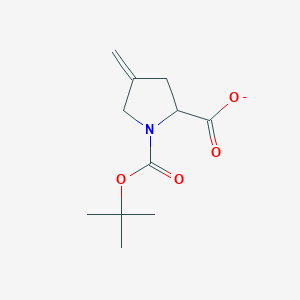
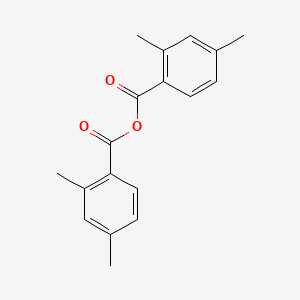

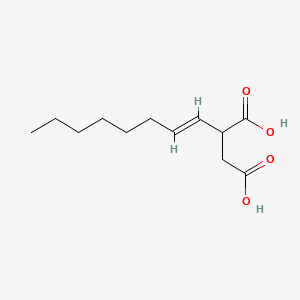
![(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12332685.png)
![1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide](/img/structure/B12332690.png)

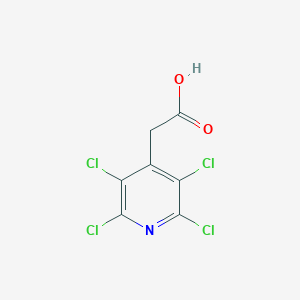
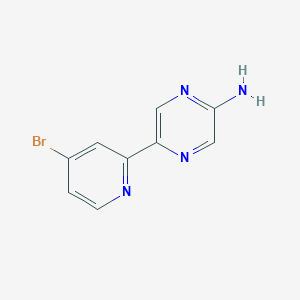
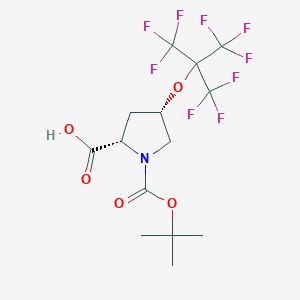
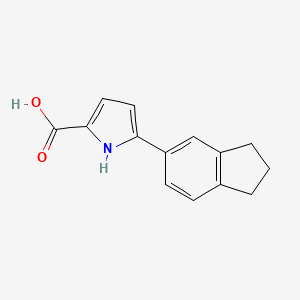
![2,8-Dichloro-[1,6]naphthyridine](/img/structure/B12332726.png)
